

An In-Depth Technical Guide to 1-Chloro-2-(1-phenylvinyl)benzene

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Compound of Interest

Compound Name: **1-Chloro-2-(1-phenylvinyl)benzene**

Cat. No.: **B1626169**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-Chloro-2-(1-phenylvinyl)benzene, identified by its CAS number 24892-81-7, is a halogenated olefinic compound belonging to the 1,1-diarylethene family.^{[1][2][3]} Its structure, featuring a phenyl group and an ortho-chlorinated phenyl group attached to the same carbon of a double bond, presents a unique combination of steric and electronic properties. This arrangement makes it a molecule of significant interest in synthetic organic chemistry and drug discovery.

The 1,1-diarylethene scaffold is a recurring motif in a variety of biologically active molecules. The presence of the ortho-chloro substituent on one of the phenyl rings introduces a key site for further functionalization and modulates the overall electronic nature and conformational flexibility of the molecule. This guide provides a comprehensive technical overview of **1-Chloro-2-(1-phenylvinyl)benzene**, including its physicochemical properties, detailed synthetic protocols, analytical characterization, and potential applications in the field of medicinal chemistry.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of **1-Chloro-2-(1-phenylvinyl)benzene** are summarized in the table below.

Property	Value	Source
CAS Number	24892-81-7	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₁ Cl	[1] [3]
Molecular Weight	214.69 g/mol	[1] [3]
IUPAC Name	1-chloro-2-(1-phenylvinyl)benzene	
Synonyms	1-chloro-2-(1-phenylethenyl)benzene, 1-(1-(2-Chlorophenyl)vinyl)benzene	
Appearance	Not specified (likely a liquid or low-melting solid)	
Storage	Sealed in dry, 2-8°C	[2]

Synthesis of 1-Chloro-2-(1-phenylvinyl)benzene

The synthesis of 1,1-diarylethenes can be approached through several established methodologies. For **1-Chloro-2-(1-phenylvinyl)benzene**, the Wittig reaction stands out as a primary and reliable method. An alternative approach, particularly relevant for sterically hindered substrates, involves palladium-catalyzed cross-coupling reactions.

Primary Synthetic Route: The Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In the case of **1-Chloro-2-(1-phenylvinyl)benzene**, the logical precursors are 2-chlorobenzophenone and a methyl-substituted phosphorus ylide.

The causality behind this choice lies in the high reliability and functional group tolerance of the Wittig reaction. The reaction proceeds through a betaine intermediate to form a four-membered

oxaphosphetane ring, which then collapses to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Below is a detailed, step-by-step protocol for the synthesis, adapted from a procedure for the analogous 3-chloro isomer.

Experimental Protocol: Wittig Olefination

Step 1: Preparation of the Phosphorus Ylide

- To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
- Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.25 M.
- Cool the suspension to 0°C using an ice bath.
- Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise to the vigorously stirring suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the bright yellow ylide indicates a successful reaction.

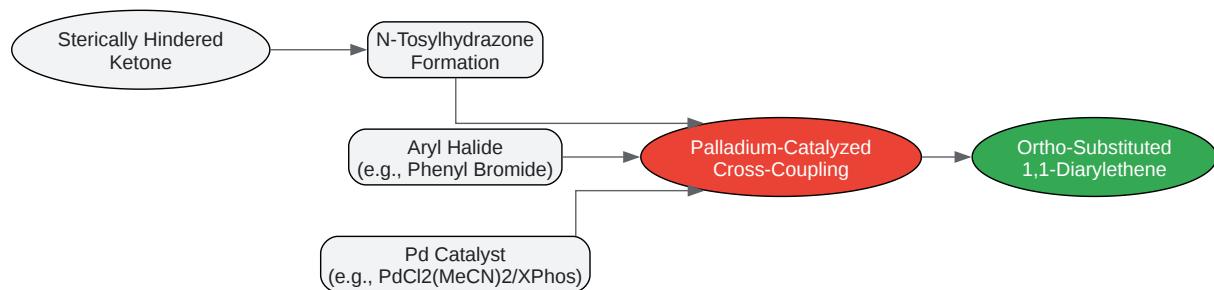
Step 2: Reaction with 2-Chlorobenzophenone

- In a separate flask, dissolve 2-chlorobenzophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
- Slowly add the solution of 2-chlorobenzophenone to the prepared ylide solution at room temperature.
- Allow the reaction to stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-Chloro-2-(1-phenylvinyl)benzene**.

Diagram of the Wittig Reaction Workflow:



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Caption: Conceptual workflow for synthesizing sterically hindered 1,1-diarylethenes.

Analytical Characterization

The structural confirmation of **1-Chloro-2-(1-phenylvinyl)benzene** relies on a combination of standard spectroscopic techniques. While specific spectra for this compound are not publicly available in comprehensive databases, its structural features allow for the prediction of key analytical data. Chemical suppliers confirm the availability of characterization data such as ^1H NMR upon request. [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 7.0-7.5 ppm) due to the signals from the nine protons on the two phenyl

rings. The two geminal protons of the vinyl group ($=\text{CH}_2$) should appear as two distinct singlets or a very narrow AB quartet in the region of 5.0-6.0 ppm. The ortho-substitution pattern will lead to a characteristic splitting pattern for the protons on the chlorinated benzene ring.

- ^{13}C NMR: The carbon NMR spectrum should display 14 distinct signals corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap. The quaternary carbons of the double bond will appear in the olefinic region (around 120-150 ppm), with the carbon bearing the two phenyl groups being more downfield. The carbon atom attached to the chlorine will also show a characteristic chemical shift.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak $[\text{M}]^{+}$ would be observed at m/z 214. The presence of chlorine would be evident from the isotopic peak $[\text{M}+2]^{+}$ at m/z 216, with an intensity of approximately one-third of the molecular ion peak. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl^{\cdot}) to give a fragment at m/z 179, and the loss of a phenyl radical ($\text{C}_6\text{H}_5^{\cdot}$) to give a fragment at m/z 137.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Chloro-2-(1-phenylvinyl)benzene** would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and vinyl protons (around $3000\text{-}3100\text{ cm}^{-1}$), C=C stretching vibrations for the aromatic rings and the vinyl group (in the range of $1450\text{-}1650\text{ cm}^{-1}$), and a C-Cl stretching vibration (typically in the region of $1000\text{-}1100\text{ cm}^{-1}$).

Potential Applications in Drug Development and Medicinal Chemistry

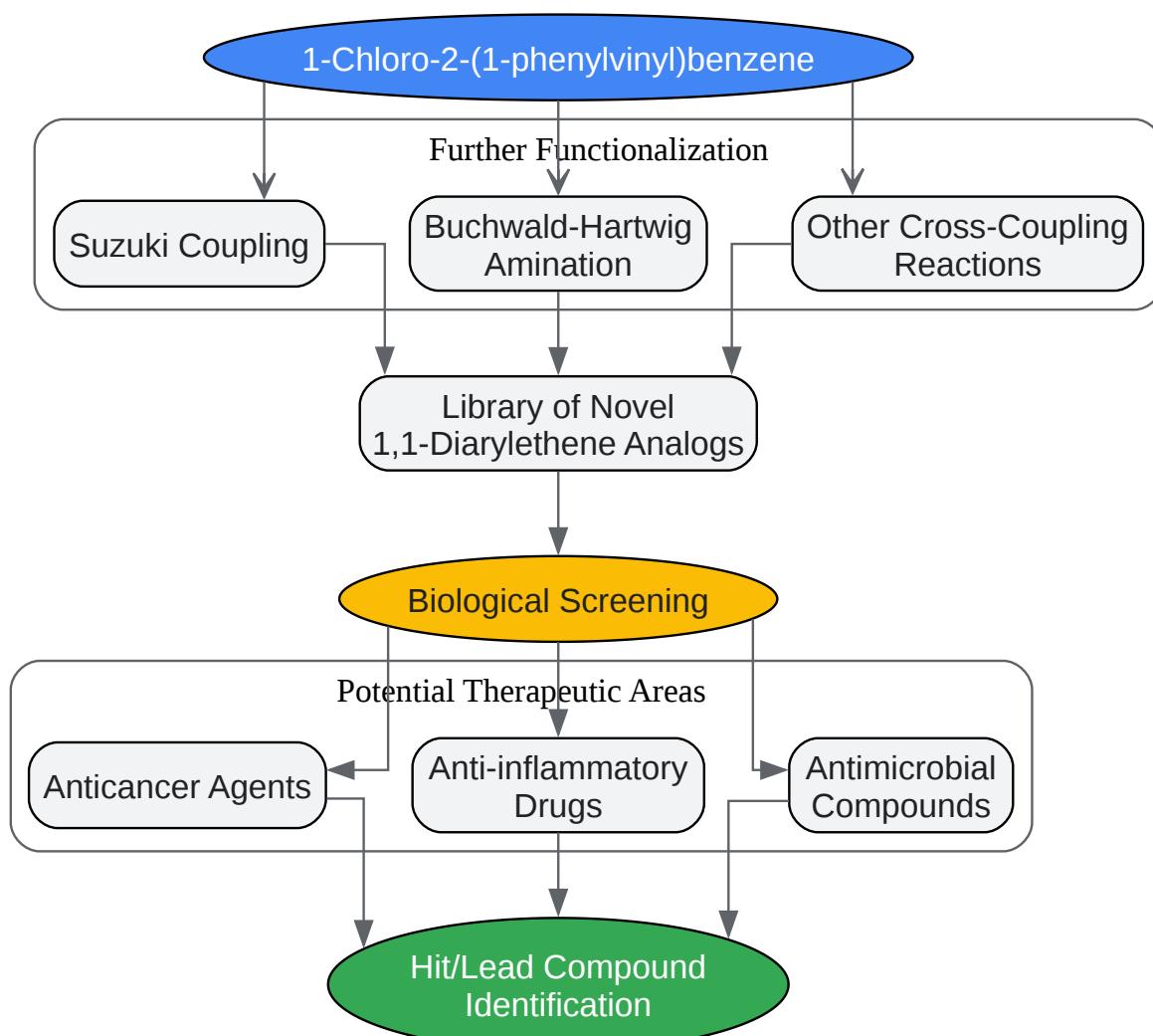
The 1,1-diarylethene scaffold is of considerable interest in medicinal chemistry. The introduction of an ortho-chloro substituent, as in **1-Chloro-2-(1-phenylvinyl)benzene**, provides a handle for further synthetic modifications and can influence the molecule's biological activity and pharmacokinetic properties.

While specific biological activities for **1-Chloro-2-(1-phenylvinyl)benzene** are not extensively documented, its structural class is associated with a range of therapeutic applications. For

example, the related benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in molecules with anticancer, anti-inflammatory, and antimicrobial activities.

[4] Furthermore, the synthesis of complex, sterically hindered molecules related to iso-combretastatin A4, which possess potent anticancer properties, has been achieved using methodologies applicable to ortho-substituted 1,1-diarylethylenes. [5] Therefore, **1-Chloro-2-(1-phenylvinyl)benzene** serves as a valuable starting material or intermediate for the synthesis of novel drug candidates. Its ortho-chloro group can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity relationships.

Diagram of Potential Synthetic Utility in Medicinal Chemistry:



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Caption: Potential of **1-Chloro-2-(1-phenylvinyl)benzene** as a scaffold for generating compound libraries for drug discovery.

Conclusion

1-Chloro-2-(1-phenylvinyl)benzene is a valuable chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods like the Wittig reaction, and its structure offers multiple avenues for further chemical exploration. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their scientific endeavors, paving the way for the discovery of novel molecules with potential therapeutic applications.

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Sources

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